molecular formula C14H11FO B143656 4-Acetyl-2-fluorobiphenyl CAS No. 42771-79-9

4-Acetyl-2-fluorobiphenyl

Cat. No.: B143656
CAS No.: 42771-79-9
M. Wt: 214.23 g/mol
InChI Key: ZLKQQDFLPVWFDT-UHFFFAOYSA-N
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Description

4-Acetyl-2-fluorobiphenyl is an organic compound with the molecular formula C14H11FO and a molecular weight of 214.23 g/mol . It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a fluorine atom and another by an acetyl group. This compound is typically a solid at room temperature and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-fluorobiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-fluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Acetyl-2-fluorobiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as an impurity standard for flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

4-Acetyl-2-fluorobiphenyl can be compared with other biphenyl derivatives:

Properties

IUPAC Name

1-(3-fluoro-4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKQQDFLPVWFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195425
Record name 4-Acetyl-2-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42771-79-9
Record name 1-(2-Fluoro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42771-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2-fluorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-2-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro[1,1'-biphenyl]-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ACETYL-2-FLUOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Acetyl-2-fluorobiphenyl
4-Acetyl-2-fluorobiphenyl
4-Acetyl-2-fluorobiphenyl
4-Acetyl-2-fluorobiphenyl
Customer
Q & A

Q1: The provided research paper mentions an improved synthesis of Flurbiprofen using 4-Acetyl-2-fluorobiphenyl. Can you elaborate on the significance of this starting material in the synthesis process?

A1: this compound serves as a crucial starting point in the synthesis of Flurbiprofen []. The molecule undergoes a series of chemical transformations, including oxidation, esterification, condensation, hydrolysis, and decarboxylation, ultimately yielding Flurbiprofen. The importance of this specific starting material lies in the pre-existing structural features it possesses:

    Q2: The abstract highlights the industrial applicability of this synthetic method. What advantages does this method offer in terms of large-scale production compared to potential alternative routes?

    A2: The paper emphasizes the industrial scalability of this specific synthetic route for Flurbiprofen, citing several advantages []:

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